molecular formula C22H27BrN2O3S B3703948 N-benzyl-2-(N-cyclohexyl-4-bromobenzenesulfonamido)-N-methylacetamide

N-benzyl-2-(N-cyclohexyl-4-bromobenzenesulfonamido)-N-methylacetamide

Cat. No.: B3703948
M. Wt: 479.4 g/mol
InChI Key: QEFPAWPCJDGTSH-UHFFFAOYSA-N
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Description

N-benzyl-2-(N-cyclohexyl-4-bromobenzenesulfonamido)-N-methylacetamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzyl group, a cyclohexyl group, a bromobenzenesulfonamido group, and a methylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(N-cyclohexyl-4-bromobenzenesulfonamido)-N-methylacetamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as N-benzyl-4-bromobenzenesulfonamide and N-cyclohexyl-N-methylacetamide. These intermediates are then reacted under specific conditions to form the final compound.

  • Preparation of N-benzyl-4-bromobenzenesulfonamide

    • React 4-bromobenzenesulfonyl chloride with benzylamine in the presence of a base such as triethylamine.
    • The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
  • Preparation of N-cyclohexyl-N-methylacetamide

    • React cyclohexylamine with methylacetyl chloride in the presence of a base such as pyridine.
    • The reaction is typically carried out in an organic solvent like tetrahydrofuran at low temperatures.
  • Formation of the final compound

    • React N-benzyl-4-bromobenzenesulfonamide with N-cyclohexyl-N-methylacetamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
    • The reaction is typically carried out in an organic solvent like dimethylformamide at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(N-cyclohexyl-4-bromobenzenesulfonamido)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-benzyl-2-(N-cyclohexyl-4-bromobenzenesulfonamido)-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-2-(N-cyclohexyl-4-bromobenzenesulfonamido)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-bromobenzenesulfonamide
  • N-cyclohexyl-N-methylacetamide
  • N-butylbenzenesulfonamide

Uniqueness

N-benzyl-2-(N-cyclohexyl-4-bromobenzenesulfonamido)-N-methylacetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-benzyl-2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27BrN2O3S/c1-24(16-18-8-4-2-5-9-18)22(26)17-25(20-10-6-3-7-11-20)29(27,28)21-14-12-19(23)13-15-21/h2,4-5,8-9,12-15,20H,3,6-7,10-11,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFPAWPCJDGTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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